molecular formula C22H22N2O5S B2519159 N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide CAS No. 797776-11-5

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide

Cat. No.: B2519159
CAS No.: 797776-11-5
M. Wt: 426.49
InChI Key: PBXHGCOYJAGSPY-UHFFFAOYSA-N
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Description

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide is a complex organic compound that features a unique combination of fluorenyl, furan, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Fluorenylidene Intermediate: This step involves the reaction of fluorene with an appropriate oxidizing agent to form the fluorenylidene intermediate.

    Attachment of the Hydroxypropyl Group: The fluorenylidene intermediate is then reacted with a hydroxypropylamine derivative under controlled conditions to introduce the hydroxypropyl group.

    Introduction of the Furan-2-ylmethyl Group: The hydroxypropyl intermediate is further reacted with a furan-2-ylmethyl halide in the presence of a base to form the desired product.

    Sulfonamide Formation: Finally, the compound is treated with methanesulfonyl chloride to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The fluorenylidene group can be further oxidized to form fluorenone derivatives.

    Reduction: The compound can be reduced to form fluorenyl derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluorenyl derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorenylidene group can intercalate with DNA, potentially disrupting cellular processes. The furan ring may interact with various enzymes, modulating their activity. The sulfonamide group can inhibit certain enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
  • 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate

Uniqueness

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide is unique due to its combination of fluorenyl, furan, and sulfonamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Biological Activity

N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]methanesulfonamide is a complex organic compound that belongs to the sulfonamide class. This compound features a fluorenylidene moiety, which is significant in medicinal chemistry, particularly for its potential antimicrobial properties. Understanding the biological activity of this compound involves examining its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C25H25N3O5SC_{25}H_{25}N_{3}O_{5}S, with a molecular weight of approximately 479.5 g/mol. The structure comprises a fluorenylidene group, which contributes to its biological activity through interactions with biological macromolecules.

PropertyValue
Molecular FormulaC25H25N3O5S
Molecular Weight479.5 g/mol
CAS Number867041-07-4
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves several key steps, including the reaction of amines with sulfonyl chlorides under controlled conditions. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and purity of the synthesized product.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of compounds related to fluorenylidene derivatives. For instance, derivatives synthesized from similar structures have shown promising results against multidrug-resistant strains of bacteria and fungi. In one study, the minimum inhibitory concentration (MIC) for certain derivatives was found to be greater than 256 μg/mL against Gram-positive bacteria, indicating potential effectiveness in treating infections caused by resistant strains .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, leading to inhibition of bacterial growth.
  • Intercalation with DNA : The fluorenylidene moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Induction : Some studies suggest that compounds containing furan rings can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Study on Antimicrobial Activity : A recent investigation into fluorenyl-hydrazinthiazole derivatives demonstrated their effectiveness against various pathogens, highlighting the importance of structural modifications in enhancing biological activity .
  • Mechanistic Insights : Research into related sulfonamide compounds has shown that modifications in the side chains can significantly alter their interaction with target enzymes involved in folate synthesis pathways .

Properties

IUPAC Name

N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S/c1-30(26,27)24(14-17-7-6-12-28-17)13-16(25)15-29-23-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-12,16,25H,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXHGCOYJAGSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CO1)CC(CON=C2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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